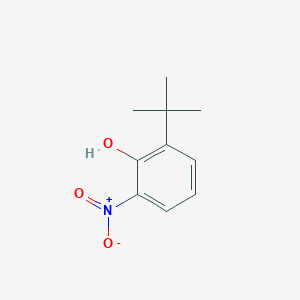![molecular formula C22H24N4O2 B2409707 3-(4-propoxyphenyl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}propanamide CAS No. 2034300-19-9](/img/structure/B2409707.png)
3-(4-propoxyphenyl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-propoxyphenyl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}propanamide is a useful research compound. Its molecular formula is C22H24N4O2 and its molecular weight is 376.46. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer and Antimicrobial Properties
- Compounds similar to 3-(4-propoxyphenyl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}propanamide have shown potential in anticancer and antimicrobial applications. Specifically, some derivatives were studied for their anticancer activity against a 60 cancer cell line panel at the National Cancer Institute, USA. These compounds demonstrated significant potency and also displayed in vitro antibacterial and antifungal activities, suggesting their potential use in overcoming microbe resistance to pharmaceutical drugs (Katariya et al., 2021).
Applications in Organic and Organometallic Chemistry
- Related compounds have been synthesized and used in studies exploring the formation of complexes with palladium(II) chloride, highlighting their relevance in the field of organic and organometallic chemistry. These studies are essential for understanding the coordination behavior of such ligands and their potential applications in catalysis and material science (Palombo et al., 2019).
Platelet Antiaggregating and Hypotensive Activities
- Derivatives of similar structures have been synthesized and evaluated for various biological activities, including platelet antiaggregating and hypotensive effects. Such studies contribute to the understanding of these compounds' pharmacological properties and their potential therapeutic applications (Bruno et al., 1991).
Electrochromic Materials Development
- Certain derivatives have been used in the development of electrochromic materials. These studies involve synthesizing novel monomers and polymers, characterizing their spectroelectrochemical and electrochemical properties, and exploring their potential in applications such as NIR electrochromic devices (Zhao et al., 2014).
Antiviral Activity
- A series of related compounds have been synthesized and evaluated for their antiviral activity, particularly against herpes simplex virus type-1. This research contributes to the search for new therapeutic agents in the treatment of viral infections (Tantawy et al., 2012).
Application in Molecular Docking Studies
- These compounds have also been involved in molecular docking studies, which are crucial for the design and development of new drugs. Such studies help in understanding the interaction between the drug and its target, leading to the development of more effective pharmaceuticals (Sivakumar et al., 2021).
Propriétés
IUPAC Name |
3-(4-propoxyphenyl)-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c1-2-14-28-19-8-5-17(6-9-19)7-10-21(27)26-16-20-22(25-13-12-24-20)18-4-3-11-23-15-18/h3-6,8-9,11-13,15H,2,7,10,14,16H2,1H3,(H,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJHVAMLJHJNGP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CCC(=O)NCC2=NC=CN=C2C3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-bromo-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]furan-2-carboxamide](/img/structure/B2409627.png)
![[(Z)-[1-[(2,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] benzoate](/img/structure/B2409630.png)
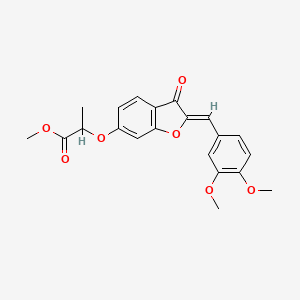
![3-(3-Fluorophenyl)-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2409632.png)
![Methyl (1S,2S,3R,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate;hydrochloride](/img/structure/B2409634.png)
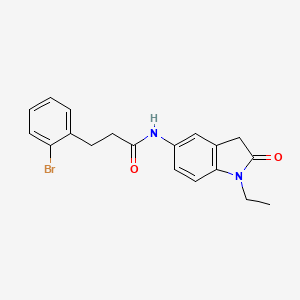

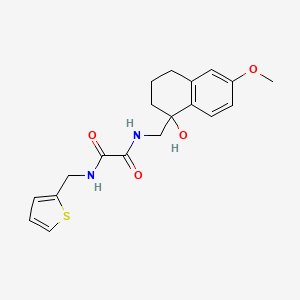
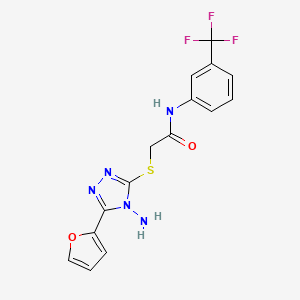

![2-[(2,2-dichlorocyclopropyl)methylsulfanyl]-1H-benzimidazole](/img/structure/B2409642.png)
![(1S,3S)-3-N-(5-Pentan-3-ylpyrazolo[1,5-a]pyrimidin-7-yl)cyclopentane-1,3-diamine;dihydrochloride](/img/structure/B2409643.png)

